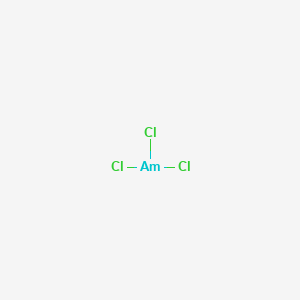
ethyl N-(3,4-dichlorophenyl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl N-(3,4-dichlorophenyl)carbamodithioate is a chemical compound with the molecular formula C9H9Cl2NS2. It is known for its unique structure, which includes both chlorine and sulfur atoms. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of carbanilic acid, 3,4-dichlorodithio-, ethyl ester involves several steps. One common method includes the reaction of 3,4-dichloroaniline with carbon disulfide in the presence of a base, followed by esterification with ethanol. The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
ethyl N-(3,4-dichlorophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
ethyl N-(3,4-dichlorophenyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbanilic acid, 3,4-dichlorodithio-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
ethyl N-(3,4-dichlorophenyl)carbamodithioate can be compared with other similar compounds, such as:
Carbanilic acid, 3,4-dichloro-, ethyl ester: Lacks the sulfur atoms present in the dithio- derivative.
Carbanilic acid, 3,4-dichlorodithio-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Carbanilic acid, 3,4-dichlorodithio-, propyl ester: Similar structure but with a propyl group instead of an ethyl group. The uniqueness of carbanilic acid, 3,4-dichlorodithio-, ethyl ester lies in its specific combination of chlorine and sulfur atoms, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
13037-37-1 |
|---|---|
Formule moléculaire |
C9H9Cl2NS2 |
Poids moléculaire |
266.2 g/mol |
Nom IUPAC |
ethyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H9Cl2NS2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
AHFQVRXMYZFPHT-UHFFFAOYSA-N |
SMILES |
CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
SMILES isomérique |
CCSC(=NC1=CC(=C(C=C1)Cl)Cl)S |
SMILES canonique |
CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Key on ui other cas no. |
13037-37-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)


![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)


![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
